molecular formula C16H16O3S B2526958 (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 941717-90-4

(2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B2526958
CAS No.: 941717-90-4
M. Wt: 288.36
InChI Key: RFWGFLMKERETJP-BQYQJAHWSA-N
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Description

(2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H16O3S and its molecular weight is 288.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in research focusing on the synthesis and characterization of chalcone derivatives, often used in the study of various organic compounds (Tayade & Waghmare, 2016).

Nonlinear Optical Properties

  • Research has explored the nonlinear optical properties of similar chalcone derivatives. This is significant in the field of photonic technologies and materials science (Razvi et al., 2019).

Crystallography and Molecular Structure

  • Studies have examined the crystal structures of chalcone derivatives, contributing to the understanding of molecular and crystal structure in chemistry (Jasinski et al., 2008).

Optical Limiting and Photonic Applications

  • Investigations into the photonic applications of chalcone derivatives, including optical limiting, have been conducted. This research is relevant to developing optical devices and materials for low-power regimes (Henari & Asiri, 2011).

Biological Properties

  • Although not directly related to (2E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, there are studies on similar chalcone compounds focusing on their biological properties, like antioxidant activities (Sulpizio et al., 2016).

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-8-15(17)14-10-12(18-2)5-9-16(14)19-3/h4-10H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWGFLMKERETJP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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